Methyl 4-[(2E)-2-[(furan-2-YL)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate
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Overview
Description
Methyl 4-[(2E)-2-[(furan-2-YL)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate is a complex organic compound that features a furan ring, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2E)-2-[(furan-2-YL)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate typically involves multi-step organic reactions. One common method involves the condensation of furan-2-carboxylic acid with 4-methoxybenzaldehyde under acidic conditions to form an intermediate. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2E)-2-[(furan-2-YL)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 4-[(2E)-2-[(furan-2-YL)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(2E)-2-[(furan-2-YL)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2E)-2-[(furan-2-YL)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoate: Similar structure but with a nitro group instead of a methoxy group.
Methyl 4-[(2E)-2-[(furan-2-YL)formamido]-3-(4-hydroxyphenyl)prop-2-enamido]benzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 4-[(2E)-2-[(furan-2-YL)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-29-18-11-5-15(6-12-18)14-19(25-22(27)20-4-3-13-31-20)21(26)24-17-9-7-16(8-10-17)23(28)30-2/h3-14H,1-2H3,(H,24,26)(H,25,27)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYMWRVVEBOJQH-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)OC)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)OC)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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